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Compound of Interest

Compound Name: 1-Methyl-1-tosylmethylisocyanide

Cat. No.: B1312358 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1-tosylmethylisocyanide (CAS 58379-80-9). Designed for researchers, scientists, and

professionals in drug development, this document compiles predicted and comparative

spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate the

understanding and application of this compound in research settings. Due to the limited

availability of experimental spectra for 1-Methyl-1-tosylmethylisocyanide, this guide presents

predicted Nuclear Magnetic Resonance (NMR) data. For Infrared (IR) Spectroscopy and Mass

Spectrometry (MS), experimental data for the closely related parent compound, p-

toluenesulfonylmethyl isocyanide (TosMIC), is provided as a reference, with an analysis of the

expected spectral differences.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic compounds. Below are the predicted ¹H and ¹³C NMR

spectral data for 1-Methyl-1-tosylmethylisocyanide. These predictions are based on

computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for 1-Methyl-1-tosylmethylisocyanide
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~7.85 Doublet 2H Ar-H (ortho to SO₂)

~7.40 Doublet 2H Ar-H (meta to SO₂)

~4.50 Quartet 1H CH

~2.45 Singlet 3H Ar-CH₃

~1.80 Doublet 3H CH-CH₃

Table 2: Predicted ¹³C NMR Data for 1-Methyl-1-tosylmethylisocyanide

Chemical Shift (δ ppm) Assignment

~165 N≡C

~145 Ar-C (ipso, SO₂)

~135 Ar-C (ipso, CH₃)

~130 Ar-CH (meta)

~129 Ar-CH (ortho)

~70 CH

~22 Ar-CH₃

~18 CH-CH₃

Infrared (IR) Spectroscopy Data (Reference:
Tosylmethyl isocyanide)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The following data is for the parent compound,

tosylmethyl isocyanide (TosMIC), obtained via the Attenuated Total Reflectance (ATR)

technique.
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Table 3: Experimental IR Data for Tosylmethyl isocyanide (TosMIC)

Wavenumber (cm⁻¹) Intensity Assignment

~2140 Strong N≡C stretch (isocyanide)

~1595 Medium C=C stretch (aromatic)

~1320 Strong S=O asymmetric stretch

~1150 Strong S=O symmetric stretch

~1085 Strong C-H in-plane bend (aromatic)

~815 Strong
C-H out-of-plane bend (p-

disubstituted)

Expected Differences for 1-Methyl-1-tosylmethylisocyanide: The core spectral features are

expected to be similar. The characteristic isocyanide (N≡C) and sulfonyl (S=O) stretching

frequencies will be present. Additional peaks corresponding to the aliphatic C-H stretching and

bending of the added methyl group would be observed around 2980-2900 cm⁻¹ and 1450-1375

cm⁻¹, respectively.

Mass Spectrometry (MS) Data (Reference:
Tosylmethyl isocyanide)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. The following data represents the expected

fragmentation pattern for tosylmethyl isocyanide (TosMIC).

Table 4: Experimental Mass Spectrometry Data for Tosylmethyl isocyanide (TosMIC)
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m/z Relative Intensity Assignment

195 Moderate [M]⁺ (Molecular Ion)

155 High
[M - C₂H₂N]⁺ or [C₇H₇SO₂]⁺

(Tosyl group)

91 High [C₇H₇]⁺ (Tropylium ion)

65 Moderate [C₅H₅]⁺

Expected Differences for 1-Methyl-1-tosylmethylisocyanide: The molecular ion peak for 1-
Methyl-1-tosylmethylisocyanide would be at m/z 209, corresponding to its molecular weight.

The fragmentation pattern would likely still show the characteristic tosyl fragment at m/z 155

and the tropylium ion at m/z 91. Additional fragments resulting from the loss of the methyl and

ethyl groups from the isocyanide-bearing carbon would also be expected.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-25 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be

homogeneous and free of particulate matter. The NMR spectrometer is locked onto the

deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal

resolution. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is

typically employed, requiring a larger number of scans due to the lower natural abundance and

sensitivity of the ¹³C nucleus. Chemical shifts are referenced to an internal standard, commonly

tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing

Weigh 5-25 mg of sample Dissolve in 0.6-0.7 mL
of deuterated solvent Transfer to NMR tube Insert sample

into spectrometer Lock and Shim Acquire Spectrum
(¹H or ¹³C) Fourier Transform Phase and Baseline

Correction
Integration and
Peak Picking JSpectral Analysis
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Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used. For ATR, a small amount of the solid is placed directly on the ATR crystal (e.g., diamond

or germanium), and pressure is applied to ensure good contact. A background spectrum of the

empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument

measures the interference pattern of the infrared beam, and a Fourier transform is applied to

obtain the final spectrum of absorbance or transmittance versus wavenumber.

Sample Preparation (ATR) Data Acquisition Data Processing

Place small amount
of solid on ATR crystal

Apply pressure to
ensure contact

Record background
spectrum (empty crystal) Record sample spectrum Fourier Transform

of interferogram
Generate Absorbance/

Transmittance Spectrum GSpectral Analysis

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or

acetonitrile). The solution is introduced into the mass spectrometer, typically via direct infusion

or coupled with a chromatographic system. In the ion source (e.g., electrospray ionization -

ESI), the sample molecules are ionized. The resulting ions are then guided into the mass

analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records

the abundance of each ion, generating a mass spectrum that plots ion intensity against m/z.
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Sample Preparation Mass Analysis Data Output

Dissolve sample in
a volatile solvent
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Mass Spectrometry Experimental Workflow

To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1-
tosylmethylisocyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312358#spectroscopic-data-for-1-methyl-1-
tosylmethylisocyanide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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